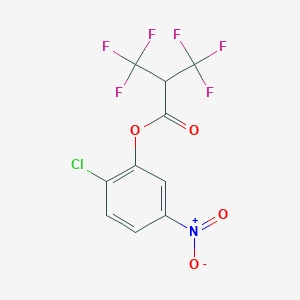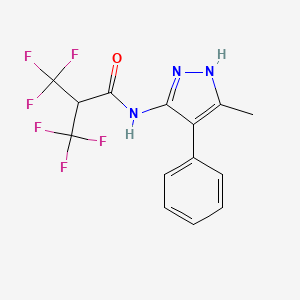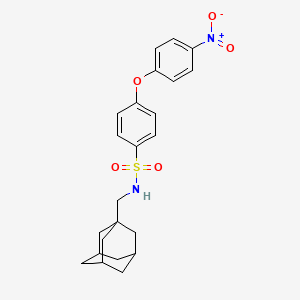
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Descripción general
Descripción
4'-phenyl-1',4'-dihydro-2,3'-biquinoline, also known as PDBQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDBQ has a unique structure that makes it a promising candidate for a variety of research applications.
Aplicaciones Científicas De Investigación
4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is in the field of cancer research. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapy agent. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Additionally, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mecanismo De Acción
The mechanism of action of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting topoisomerase II, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline can prevent cancer cells from dividing and multiplying, making it a promising chemotherapy agent.
Biochemical and Physiological Effects:
4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4'-phenyl-1',4'-dihydro-2,3'-biquinoline in lab experiments is its unique structure, which makes it a useful tool for studying DNA replication and repair. Additionally, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using 4'-phenyl-1',4'-dihydro-2,3'-biquinoline in lab experiments is its potential toxicity. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4'-phenyl-1',4'-dihydro-2,3'-biquinoline. One area of research that is particularly promising is the development of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline-based chemotherapy agents. Researchers are also exploring the use of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline as a fluorescent probe for detecting DNA damage, which could have applications in cancer diagnosis and treatment. Additionally, researchers are investigating the potential use of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline in the treatment of neurodegenerative diseases such as Alzheimer's disease. Overall, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is a promising compound that has the potential to make significant contributions to scientific research.
Propiedades
IUPAC Name |
2-(4-phenyl-1,4-dihydroquinolin-3-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16,24-25H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPRMVJKJMNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC=C2C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297826.png)
![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)


![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)

![N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297882.png)
![3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B4297886.png)
![5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B4297891.png)
![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)octahydroquinolin-4(1H)-one](/img/structure/B4297894.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B4297898.png)
![phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297901.png)
![ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B4297911.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate](/img/structure/B4297921.png)